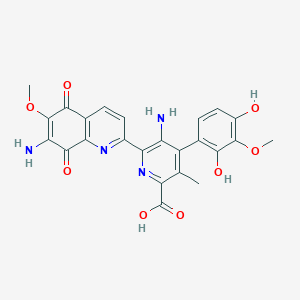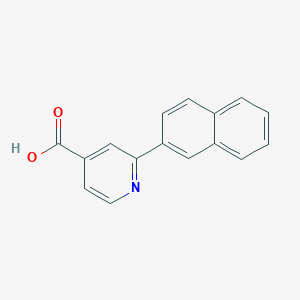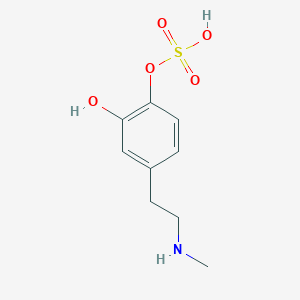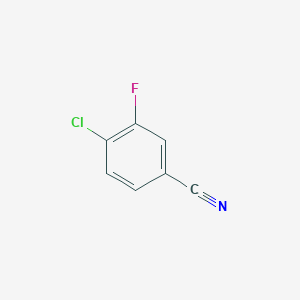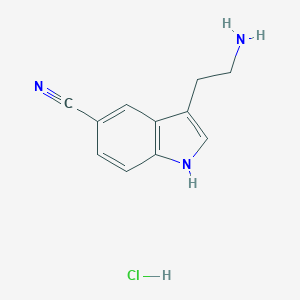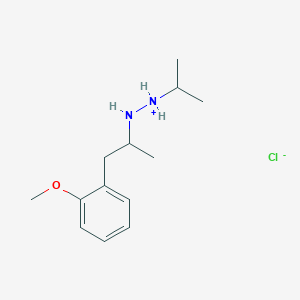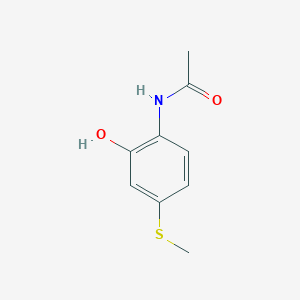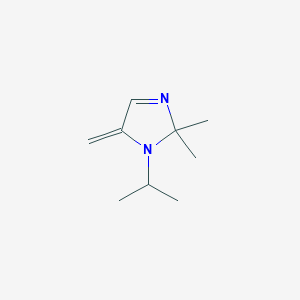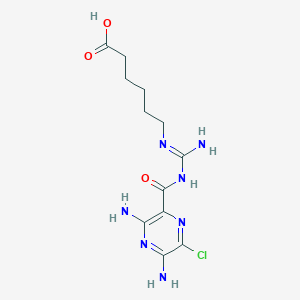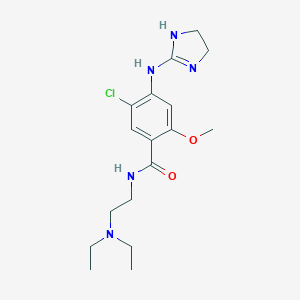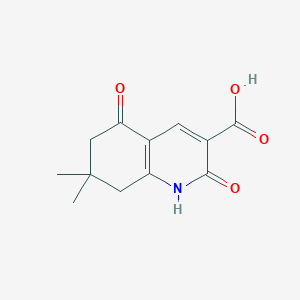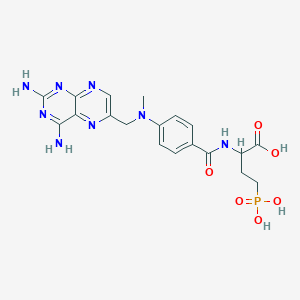
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, also known as DHFR inhibitor, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA.
作用機序
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor works by inhibiting the activity of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA. By inhibiting the activity of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor prevents the production of nucleotides and DNA, which leads to the inhibition of cell growth and division. 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
生化学的および生理学的効果
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to have a number of biochemical and physiological effects. This compound has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been studied for its potential application in the treatment of bacterial infections, as well as in the development of new antibiotics.
実験室実験の利点と制限
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has a number of advantages and limitations for lab experiments. One advantage of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor is that it is a potent inhibitor of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, making it an effective tool for studying the role of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid in cell growth and division. Additionally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor is that it can be toxic to cells if used at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for the study of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor. One area of future research is the development of new 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitors that are more effective and less toxic than current inhibitors. Additionally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been studied for its potential application in the treatment of bacterial infections, and future research could focus on the development of new antibiotics based on 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor. Finally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to be effective in inhibiting the growth of cancer cells, and future research could focus on the development of new cancer treatments based on 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor.
Conclusion:
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is a potent inhibitor of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA. 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been studied for its potential application in the treatment of bacterial infections, as well as in the development of new antibiotics. While 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has a number of advantages and limitations for lab experiments, there are a number of future directions for the study of this compound, including the development of new 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitors and the development of new cancer treatments.
合成法
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most commonly used method for synthesizing 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor is chemical synthesis, which involves the reaction of 2-amino-4-methylpyridine with 2,4-diaminopteridine to form the intermediate compound. This intermediate compound is then reacted with 4-(2-chloroethyl)-3-nitrobenzoic acid to form 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor.
科学的研究の応用
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been extensively studied for its potential application in scientific research. This compound is a potent inhibitor of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, which plays a critical role in the biosynthesis of nucleotides and DNA. 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been studied for its potential application in the treatment of bacterial infections, as well as in the development of new antibiotics.
特性
CAS番号 |
106351-98-8 |
|---|---|
製品名 |
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid |
分子式 |
C19H23N8O6P |
分子量 |
490.4 g/mol |
IUPAC名 |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-phosphonobutanoic acid |
InChI |
InChI=1S/C19H23N8O6P/c1-27(9-11-8-22-16-14(23-11)15(20)25-19(21)26-16)12-4-2-10(3-5-12)17(28)24-13(18(29)30)6-7-34(31,32)33/h2-5,8,13H,6-7,9H2,1H3,(H,24,28)(H,29,30)(H2,31,32,33)(H4,20,21,22,25,26) |
InChIキー |
WSHCJNSZXLKWSM-UHFFFAOYSA-N |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCP(=O)(O)O)C(=O)O |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCP(=O)(O)O)C(=O)O |
同義語 |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4- phosphono-butanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
